molecular formula C6H5F3N2O B150952 (2-(Trifluoromethyl)pyrimidin-5-yl)methanol CAS No. 608515-90-8

(2-(Trifluoromethyl)pyrimidin-5-yl)methanol

Cat. No. B150952
M. Wt: 178.11 g/mol
InChI Key: OXTLPDJYINUPDW-UHFFFAOYSA-N
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Description

The compound (2-(Trifluoromethyl)pyrimidin-5-yl)methanol is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the fluorine atoms in the trifluoromethyl group is likely to enhance the compound's chemical stability and could affect its reactivity due to the strong electronegativity of fluorine.

Synthesis Analysis

The synthesis of related pyrimidinyl methanol compounds involves various chemical reactions. For instance, the synthesis of α-(2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl) methanol, a compound related to the target molecule, was achieved through oxidation and subsequent reduction starting from trimethoprim, with an overall yield of 66% . The structures of intermediates and the final product were confirmed using LC-MS, 1H NMR, 13C NMR, or IR techniques, supported by density functional calculations .

Molecular Structure Analysis

The molecular structure of pyrimidinyl methanol derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The trifluoromethyl group attached to the pyrimidine ring is a strong electron-withdrawing group, which could influence the electronic properties of the molecule.

Chemical Reactions Analysis

The photochemical reduction of 4,6-dimethyl-2-pyrimidinol, a compound structurally similar to the target molecule, leads to different products depending on the solvent used. In methanol, an addition product is formed, while in 2-propanol, a dihydrodimer is produced . The dihydrodimer can further react under acid catalysis to yield different cyclic compounds . Additionally, nitrous acid reacts with the dihydrodimer to produce the dioxime of 2-hydroxy-4,6-pyrimidinedicarbaldehyde .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (2-(Trifluoromethyl)pyrimidin-5-yl)methanol are not detailed in the provided papers, the presence of the trifluoromethyl group is known to influence such properties. For example, the synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives shows that trifluoromethyl groups can be incorporated into pyrimidinyl compounds, which may enhance their antimicrobial activity . The identification of these compounds was established using elemental analysis, IR, 1H-NMR, and mass spectral data .

Scientific Research Applications

Regioselective Synthesis and Pharmacological Interest

  • Pharmacological Synthesis : A study by Zanatta et al. (2020) reports the regioselective synthesis of novel pyrazolyl-pyrimidine hybrids from reactions involving trifluoromethylated pyrimidines. These compounds were tested for their inhibitory activity against human acetylcholinesterase and butyrylcholinesterase, with some showing significant activity, indicating potential pharmacological applications (Zanatta et al., 2020).

Chemical Structure and Properties

  • Crystal Structure Analysis : Research on the crystal structure of nuarimol, a pyrimidine fungicide, which includes the (pyrimidin-5-yl)methanol moiety, was conducted by Kang et al. (2015). This study detailed the molecular arrangement and interactions within the crystal, contributing to the understanding of its chemical behavior (Kang et al., 2015).

Synthesis of Novel Compounds

  • Functionalized Pyrimidines : Sambaiah et al. (2017) described a versatile procedure for synthesizing functionalized novel chromeno[4,3-d]pyrimidin-5-ol derivatives, showcasing the utility of pyrimidine derivatives as intermediates in organic synthesis (Sambaiah et al., 2017).
  • Antimicrobial Activity : A study by Vlasov et al. (2018) synthesized chromen-pyrimidinone derivatives and tested their antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Vlasov et al., 2018).

Application in Kinase Inhibition

  • Kinase Inhibition and Antiproliferative Activities : Research by Marquise et al. (2015) focused on the synthesis of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidines from triaryl methanols, evaluating their potential in kinase inhibition and antiproliferative activities in melanoma cells, highlighting the relevance of pyrimidine derivatives in medicinal chemistry (Marquise et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

[2-(trifluoromethyl)pyrimidin-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-2,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTLPDJYINUPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Trifluoromethyl)pyrimidin-5-yl)methanol

Synthesis routes and methods I

Procedure details

To an ice-bath cooled solution of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid (Description 118; 2 g, 10.4 mmol) in anhydrous tetrahydrofuran (100 ml) was added dropwise borane tetrahydrofuran complex [1.0M solution in THF] (15.6 ml, 15.6 mmol), after complete addition the mixture was stirred at room temperature for 90 mins. The reaction was quenched by the careful addition of water (2 ml), followed by saturated aqueous K2CO3. The organic layer was separated, and the aqueous phase extracted with Et2O. The combined organics were then washed with water, saturated NaCl, dried over Na2SO4, filtered and evaporated to give the title compound (580 mg, 31%).
Quantity
2 g
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reactant
Reaction Step One
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100 mL
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solvent
Reaction Step One
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15.6 mL
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reactant
Reaction Step Two
Yield
31%

Synthesis routes and methods II

Procedure details

To 0.2 g of 2-trifluoromethyl-pyrimidine-5-carboxylic acid 2 mL of diethyl ether were added, and the solution was cooled in ice-water bath to 0° C. Then 0.126 mL of N-methylmorpholine were added, followed by 0.135 mL of isobutyl-chloroformate. The reaction was left stirring for one hour at room temperature. The yellow solid formed was filtered and washed with diethyl ether. To the filtrate, 0.115 g (3.12 mmol) of sodium borohydride was then added at 0° C. and left stirring at that temperature for one hour. 5 mL of a saturated aqueous solution of sodium and potassium tartrate were then added and the mixture was extracted twice with ethyl acetate, dried with magnesium sulphate, filtered and concentrated to afford 0.09 g of (2-Trifluoromethyl-pyrimidin-5-yl)-methanol as an oil, which was used without further purification.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.126 mL
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reactant
Reaction Step Two
Quantity
0.135 mL
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reactant
Reaction Step Three
Quantity
0.115 g
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reactant
Reaction Step Four
[Compound]
Name
saturated aqueous solution
Quantity
5 mL
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reactant
Reaction Step Five
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
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reactant
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[Compound]
Name
ice water
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solvent
Reaction Step Six

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